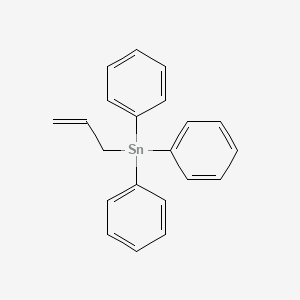

Allyltriphenyltin

Description

Allyltriphenyltin (CAS: 76-63-1) is an organotin compound with the molecular formula C${21}$H${20}$Sn. It is widely utilized in organic synthesis as a transmetallation reagent and allylation agent due to its ability to transfer allyl groups to electrophilic substrates . Its bulky triphenyltin moiety facilitates selective reactions by stabilizing intermediates and enabling easier separation of byproducts like triphenyltin chloride . This compound has been employed in the synthesis of boron-containing heterocycles (e.g., 1,2-azaborines) and radical allylation reactions, though its high molecular weight and environmental concerns limit its use in green chemistry applications .

Propriétés

IUPAC Name |

triphenyl(prop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.C3H5.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;3H,1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUYAGLANMHJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226896 | |

| Record name | Stannane, allyltriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Allyltriphenyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-63-1 | |

| Record name | Triphenyl-2-propen-1-ylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltriphenylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyltriphenyltin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyltriphenyltin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, allyltriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltriphenylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyltriphenylstannane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ237DXN26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyltriphenyltin can be synthesized through the reaction of triphenyltin chloride with allyl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of allyltriphenylstannane on a larger scale would likely follow similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Allyltriphenyltin can undergo substitution reactions where the allyl group is transferred to other molecules.

Radical Reactions: It can participate in radical reactions, particularly in the presence of radical initiators like azobisisobutyronitrile.

Common Reagents and Conditions:

Palladium Catalysts: Used in C-H phenylation of azoles.

Scandium Triflate: Used in the allylation of alkylidene Meldrum’s acids.

Azobisisobutyronitrile: Used as a radical initiator in radical-chain reactions.

Major Products:

N-Allyl-4-methylbenzenesulfonamide: Formed from the reaction with 4-methylbenzenesulfonyl azide.

Allyl 4-methylphenyl sulfone: A minor product in the same reaction.

Applications De Recherche Scientifique

Organic Synthesis

Allyltriphenyltin has been utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It serves as a source of allyl groups in various reactions, including:

- Cross-Coupling Reactions : this compound can participate in cross-coupling reactions to form substituted alkenes. Its ability to act as a nucleophile allows it to react with electrophiles effectively.

- Hydride Abstraction : The compound can facilitate hydride abstraction reactions, which are crucial for synthesizing complex organic molecules .

Synthesis of Heterocycles

A notable application of this compound is in the synthesis of heterocycles, such as 1,2-azaborines. Research has demonstrated that this compound can be used to generate reactive intermediates that enable the construction of these valuable structures in fewer synthetic steps, enhancing efficiency and yield .

Materials Science

In materials science, this compound has been investigated for its potential use in creating advanced materials due to its unique properties:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to modify their properties. Its presence can enhance thermal stability and mechanical strength.

- Nanomaterials : this compound has been explored for the development of nanomaterials, particularly in applications involving drug delivery systems and biosensors .

Case Study 1: Synthesis of 1,2-Azaborines

A recent study highlighted the use of this compound in synthesizing 1,2-azaborines through a streamlined process that eliminated multiple protecting group manipulations. This approach allowed for gram-scale synthesis and characterization of azaborine derivatives with significant yields .

| Reaction Step | Yield (%) | Notes |

|---|---|---|

| Initial Reaction | 94% | Efficient formation of intermediate |

| Final Product Formation | 47% | Successful conversion to desired azaborine |

Case Study 2: Polymer Modification

Research into polymer composites incorporating this compound demonstrated improved mechanical properties compared to traditional polymers. The modified polymers exhibited enhanced resistance to thermal degradation and better mechanical performance under stress .

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Thermal Degradation Temp (°C) | 300 | 350 |

Mécanisme D'action

Mechanism: Allyltriphenyltin acts primarily as an allylating agent. The mechanism involves the transfer of the allyl group to a substrate, facilitated by catalysts or radical initiators. The molecular targets are typically carbon atoms in organic molecules, where the allyl group forms a new carbon-carbon bond .

Pathways:

Comparaison Avec Des Composés Similaires

Allyltriphenyltin vs. Allyltributyltin

Key Findings :

- In radical allylation, this compound minimizes hydrogenated byproducts compared to Allyltributyltin, as its bulky phenyl groups inhibit hydrogen abstraction from solvents .

- This compound’s crystalline byproduct (triphenyltin chloride) allows straightforward filtration, whereas Allyltributyltin’s byproducts require chromatographic separation .

This compound vs. Allyltriphenylsilane

Key Findings :

This compound vs. Allyl Triphenylphosphonium Chloride

Key Findings :

- This compound is a transmetallation agent, while Allyl triphenylphosphonium chloride facilitates carbon-carbon bond formation via ylides .

- Both produce aromatic byproducts (triphenyltin chloride or phosphine oxide), but their reaction mechanisms differ fundamentally .

Research Findings and Limitations

- Efficiency in Borane Synthesis: this compound outperforms Allyltributyltin in generating bisallylaminoboranes (46% yield) due to cleaner byproduct removal .

- Environmental Concerns : this compound’s high molecular weight and tin content raise toxicity issues, limiting its use in sustainable processes .

- Synthetic Alternatives : Silicon and phosphorus analogs offer lower toxicity but lack the versatility of tin in transmetallation .

Activité Biologique

Allyltriphenyltin (ATPT) is an organotin compound that has garnered attention due to its biological activity, particularly in the context of its toxicity and potential applications in various fields such as agriculture and medicine. This article reviews the biological activity of ATPT, highlighting its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a triphenyltin moiety attached to an allyl group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interactions with biological systems.

Toxicological Effects

Acute Toxicity

ATPT exhibits significant acute toxicity. Studies indicate that it has a lethal dose (LD50) of approximately 100 mg/kg when administered intravenously in animal models . The compound is classified as toxic upon single ingestion, with no data available on chronic exposure effects .

Mechanisms of Toxicity

The mechanisms underlying the toxicity of ATPT are not fully elucidated but are believed to involve disruption of cellular processes. Organotin compounds, including ATPT, have been shown to interfere with cellular signaling pathways and can induce oxidative stress, leading to cell damage and apoptosis . In particular, organotins have been associated with adverse effects on the liver, kidneys, and central nervous system .

Biological Activity in Agriculture

ATPT has been investigated for its potential use as a biocide. Research indicates that it can exhibit fungicidal properties against various plant pathogens. For instance, studies have demonstrated that ATPT can effectively inhibit the growth of certain fungi, making it a candidate for agricultural applications . However, its use is limited due to its toxicity to non-target organisms.

Case Studies

-

Fungicidal Activity

A study conducted on the efficacy of ATPT against Fusarium oxysporum, a common plant pathogen, revealed that ATPT significantly reduced fungal growth at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of fungal cell membranes and inhibition of spore germination . -

Toxicity in Wildlife

Research assessing the impact of ATPT on avian species showed acute toxicity following exposure. The study involved administering varying doses to birds and monitoring survival rates and behavioral changes. Results indicated a high mortality rate at doses exceeding 10 mg/kg, emphasizing the need for caution in environments where wildlife may be exposed to this compound .

Comparative Toxicity Data

| Compound | LD50 (mg/kg) | Toxicity Type |

|---|---|---|

| This compound | 100 | Acute Oral |

| Triphenyltin Chloride | 20 | Acute Oral |

| Dibutyltin Oxide | 50 | Acute Oral |

This table illustrates the relative toxicity of ATPT compared to other organotin compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for allyltriphenyltin, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : this compound (CAS 76-63-1) is typically synthesized via Grignard or transmetallation reactions. For reproducibility, document stoichiometric ratios, solvent purity, and temperature gradients during synthesis. Use inert atmospheres (e.g., nitrogen) to prevent oxidation, and characterize intermediates via -NMR or GC-MS to confirm structural integrity . Experimental sections should include detailed protocols for catalyst use (e.g., palladium-based catalysts) and purification steps (e.g., column chromatography) to ensure high yields (>90%) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural identity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : -NMR to confirm tin coordination environment .

- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.

- Elemental Analysis : Validate carbon/hydrogen/tin ratios within ±0.3% of theoretical values.

- HPLC : Quantify impurities (<1%) using reverse-phase columns with UV detection at 254 nm .

Q. How should researchers handle this compound to mitigate toxicity risks in laboratory settings?

- Methodological Answer : Refer to organotin compound safety guidelines:

- Use fume hoods and PPE (nitrile gloves, lab coats) during handling.

- Store in airtight containers under argon, away from strong oxidizers (e.g., peroxides) and acids to avoid hazardous reactions .

- Dispose of waste via licensed hazardous waste facilities, documenting Material Safety Data Sheets (MSDS) for regulatory compliance .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model bond dissociation energies (BDEs) and transition states.

- Software : Use Gaussian or ORCA with B3LYP/def2-TZVP basis sets.

- Validation : Compare computed -NMR chemical shifts with experimental data (<5 ppm deviation) .

- Applications : Predict regioselectivity in Stille couplings by analyzing frontier molecular orbitals (FMOs) .

Q. What strategies resolve contradictions in reported toxicity data for this compound across studies?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines:

- Data Harmonization : Normalize toxicity metrics (e.g., LD, EC) across species (e.g., rodents vs. aquatic organisms).

- Meta-Analysis : Apply random-effects models to account for variability in exposure durations and concentrations .

- In Silico Toxicology : Use QSAR models (e.g., TEST by EPA) to predict unreported endpoints .

Q. How can researchers design experiments to investigate this compound’s environmental persistence and bioaccumulation?

- Methodological Answer :

- Microcosm Studies : Simulate soil/water systems spiked with 10–100 ppm this compound under controlled pH/temperature.

- Analytical Tracking : Quantify degradation products via LC-MS/MS over 30-day periods.

- Trophic Transfer Analysis : Measure bioaccumulation factors (BAFs) in model organisms (e.g., Daphnia magna) using isotope-labeled analogs .

Q. What advanced spectroscopic methods elucidate this compound’s interaction with biological macromolecules?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with proteins (e.g., cytochrome P450) to resolve binding sites.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for enzyme inhibition studies.

- Synchrotron Radiation : Use EXAFS to probe tin-ligand coordination in cellular environments .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.